molecular formula C17H22BBrO5 B2930673 Ethyl 5-bromo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxylate CAS No. 2377587-57-8

Ethyl 5-bromo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxylate

Cat. No.: B2930673
CAS No.: 2377587-57-8
M. Wt: 397.07
InChI Key: DGBVQYORIWLEOE-UHFFFAOYSA-N
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Description

This compound is a brominated benzofuran derivative featuring a tetramethyl-1,3,2-dioxaborolan-2-yl (boronate ester) group at the 7-position and an ethyl ester at the 2-position. The dihydrobenzofuran core (2,3-dihydro) imparts partial saturation, distinguishing it from fully aromatic benzofuran analogs. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing carbon-carbon bonds . The bromine substituent at the 5-position enhances electrophilic reactivity and may influence bioactivity .

Properties

IUPAC Name

ethyl 5-bromo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BBrO5/c1-6-21-15(20)13-8-10-7-11(19)9-12(14(10)22-13)18-23-16(2,3)17(4,5)24-18/h7,9,13H,6,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBVQYORIWLEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC(C3)C(=O)OCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BBrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-bromo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxylate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H22BBrO5
  • Molecular Weight : 397.07 g/mol
  • CAS Number : 2377587-57-8

The compound functions primarily as a boronate ester, which is integral in various chemical reactions, including the Suzuki-Miyaura cross-coupling. This reaction involves the transmetalation with a palladium complex followed by reductive elimination to yield coupled products. The biological activity is likely mediated through interactions with specific molecular targets involved in cellular processes.

Anticancer Properties

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant anticancer activities. For instance, compounds similar to this compound have shown:

  • Inhibition of Cancer Cell Proliferation : In vitro studies revealed that related compounds exhibited IC50 values indicating potent inhibitory effects on various cancer cell lines (e.g., MDA-MB-231) while sparing non-cancerous cells .
CompoundCell LineIC50 (µM)Selectivity
Compound AMDA-MB-2310.126High
Compound BMCF10A17.02Low

Mechanisms of Antitumor Activity

The mechanisms through which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : Enhanced levels of caspase activation were observed in treated cancer cells, indicating the induction of apoptotic pathways.
  • Inhibition of Metastasis : Studies showed that treatment with these compounds could inhibit lung metastasis in animal models .
  • Targeting Specific Proteins : Some studies reported off-target activities against matrix metalloproteinases (MMPs), which are implicated in cancer progression .

Study 1: Anticancer Efficacy

A study focused on a series of benzofuran derivatives found that the compound exhibited a strong selective toxicity towards cancer cells compared to normal cells. The selectivity index was noted to be significantly high, suggesting potential for therapeutic applications .

Study 2: Pharmacokinetics and Toxicity

Research on the pharmacokinetic profiles indicated favorable absorption and minimal toxicity at therapeutic doses. In vivo studies showed promising results with good bioavailability and metabolic stability in animal models .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Bromine vs. However, brominated derivatives often exhibit lower cytotoxicity than non-brominated precursors, as seen in Compound 4/5 .
  • Boronate Ester : The tetramethyl dioxaborolan group in the target compound and ’s furan derivative enables Suzuki-Miyaura coupling, critical for synthesizing biaryl structures . This group’s stability contrasts with reactive boronic acids, making it preferred for storage and handling .

Crystallographic and Physicochemical Properties

  • Hydrogen Bonding : The carboxylic acid derivative in forms intermolecular O–H···O hydrogen bonds, stabilizing its crystal lattice. The target compound’s ester and boronate groups may instead promote hydrophobic interactions or π-stacking .
  • Solubility : The ethyl ester group likely enhances lipid solubility compared to ’s carboxylic acid, impacting bioavailability and synthetic handling .

Q & A

Q. How should researchers address discrepancies between experimental and computational bond lengths in the benzofuran ring?

  • Methodological Answer :
  • Thermal Motion Correction : Apply TLS refinement in SHELXL to separate vibrational motion from static distortion.
  • Hirshfeld Surface Analysis : Identify intermolecular interactions (e.g., C–H⋯π) that may distort bond lengths .

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